An In-depth Technical Guide to 2-(2-Chlorophenyl)oxazole: Properties, Synthesis, and Reactivity for Advanced Research
An In-depth Technical Guide to 2-(2-Chlorophenyl)oxazole: Properties, Synthesis, and Reactivity for Advanced Research
Introduction to the 2-(2-Chlorophenyl)oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] The 2-aryl substitution pattern, specifically with a 2-(2-chlorophenyl) group, introduces conformational constraints and electronic properties that are of significant interest in the design of targeted therapeutics and functional materials. The chlorine atom at the ortho position of the phenyl ring influences the molecule's steric profile and electronic distribution, which can be critical for molecular recognition and binding affinity in biological systems.
This technical guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, and the key reactivity patterns of 2-(2-Chlorophenyl)oxazole. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.
Core Physicochemical and Structural Properties
2-(2-Chlorophenyl)oxazole is a stable, crystalline solid under standard conditions. Its core structure consists of a central 1,3-oxazole ring connected at the 2-position to a phenyl ring, which is substituted with a chlorine atom at the ortho-position. This arrangement dictates its physical and chemical behavior.
A summary of its key properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chlorophenyl)-1,3-oxazole | [3][] |
| CAS Number | 62881-98-5 | [3][][5][6] |
| Molecular Formula | C₉H₆ClNO | [3][5] |
| Molecular Weight | 179.61 g/mol | [5] |
| Canonical SMILES | ClC1=CC=CC=C1C1=NC=CO1 | [3] |
| InChI Key | IWUACMRENZNWBB-UHFFFAOYSA-N | [3][5] |
| LogP (calculated) | 2.54 | [3] |
| Purity (typical) | ≥95-98% | [3][5] |
Spectroscopic Profile for Structural Verification
Validation of the synthesis and purity of 2-(2-Chlorophenyl)oxazole relies on a combination of standard spectroscopic techniques. The following profile outlines the expected spectral characteristics, which serve as a benchmark for experimental verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The two protons on the oxazole ring should appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The four protons of the chlorophenyl ring will present as a complex multiplet pattern in the aromatic region (typically δ 7.3-7.8 ppm) due to their distinct chemical environments and coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the oxazole ring are expected in the δ 120-165 ppm range, with the C2 carbon being the most downfield. The six carbons of the chlorophenyl ring will appear in the aromatic region (δ 125-140 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₆ClNO). The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak cluster due to the isotopic abundance of chlorine. The M+ peak will be observed at m/z ≈ 179, and a prominent M+2 peak at m/z ≈ 181 will be present with an intensity of approximately one-third of the M+ peak, which is a definitive signature for a monochlorinated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
-
~1600-1650 cm⁻¹ (C=N stretching of the oxazole ring)
-
~1500-1580 cm⁻¹ (C=C aromatic stretching)
-
~1050-1150 cm⁻¹ (C-O-C stretching of the oxazole ring)
-
~750-780 cm⁻¹ (C-Cl stretching)
-
Synthesis Methodology: The Van Leusen Reaction
One of the most efficient and widely adopted methods for the synthesis of 2,5-disubstituted oxazoles is the Van Leusen reaction.[7][8] This approach offers high convergence and utilizes readily available starting materials.
Principle and Rationale
The reaction proceeds via a [3+2] cycloaddition between an aryl aldehyde (2-chlorobenzaldehyde) and p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of this method is justified by its operational simplicity and tolerance for various functional groups on the aldehyde, making it a robust choice for library synthesis. The mechanism involves the base-mediated deprotonation of the acidic methylene group of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[9]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-(2-Chlorophenyl)oxazole via the Van Leusen reaction.
Caption: Workflow for the Van Leusen synthesis of 2-(2-Chlorophenyl)oxazole.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions.
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzaldehyde (1.0 eq.), p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous methanol as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Isolation and Validation: Combine the pure fractions and remove the solvent to yield 2-(2-Chlorophenyl)oxazole as a solid. The final product's identity and purity should be rigorously confirmed using the spectroscopic methods detailed in Section 3.0.
Chemical Reactivity and Strategic Functionalization
The reactivity of 2-(2-Chlorophenyl)oxazole is governed by the electronic nature of the oxazole ring and the influence of its substituents. Understanding its reactivity is paramount for its application as a building block in more complex molecular architectures.
Reactivity of the Oxazole Core
The oxazole ring is aromatic but less so than benzene, rendering it susceptible to specific transformations.
-
Basicity: The nitrogen atom is weakly basic (pKa of the conjugate acid is ~0.8), similar to pyridine.[8][10]
-
Electrophilic Substitution: The ring is generally electron-deficient and resistant to electrophilic aromatic substitution unless activated by electron-donating groups. When it occurs, substitution is favored at the C5 position.[8][11]
-
Nucleophilic Substitution: Nucleophilic attack is uncommon on the unsubstituted ring but can occur at the C2 position if it bears a suitable leaving group (e.g., a halogen).[11][12]
-
Deprotonation: The proton at the C2 position is the most acidic, allowing for metallation, though the resulting lithio-species can be unstable.[10][12]
Advanced Synthetic Applications: Palladium Cross-Coupling
For drug discovery programs requiring rapid library generation, the functionalization of the oxazole core via cross-coupling reactions is a powerful strategy. While the parent 2-(2-chlorophenyl)oxazole is not primed for direct coupling, it can be readily halogenated (e.g., brominated at the C5 position) to create a versatile intermediate for reactions like the Sonogashira, Suzuki, or Stille couplings.[13][14] The Sonogashira coupling, in particular, is a robust method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities that are valuable for further elaboration.[1][15][16][17]
Logical Pathway for Functionalization
This diagram outlines a strategic approach to derivatize the parent compound for advanced applications.
Caption: Strategic functionalization via halogenation and Sonogashira coupling.
Applications in Medicinal Chemistry and Drug Discovery
The 2-phenyloxazole core is a key pharmacophore in numerous biologically active agents. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential. For instance, various substituted oxazoles have reported antitubulin activity, making them of interest in oncology research.[18] Furthermore, related structures have been investigated for antiprotozoal, antiproliferative, and antimicrobial activities.[19][20] The title compound, 2-(2-Chlorophenyl)oxazole, serves as a crucial starting material or fragment for the synthesis of these more complex and potentially therapeutic molecules.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(2-Chlorophenyl)oxazole. Based on data for structurally related compounds, the following hazards should be considered.
| Hazard Type | GHS Statement | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[21][22] |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[22] |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Handling: Use in a chemical fume hood. Avoid generation of dust. Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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